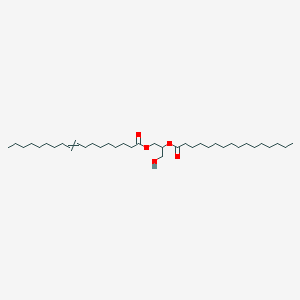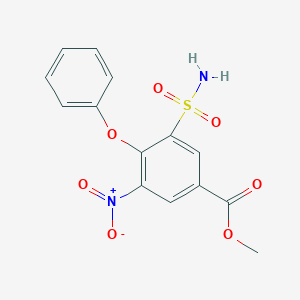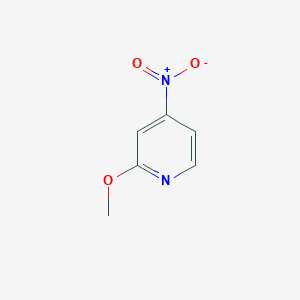
2-Methoxy-4-nitropyridine
Overview
Description
2-Methoxy-4-nitropyridine is an organic compound with the molecular formula C7H8N2O3. It is characterized by a pyridine ring substituted with a methoxy group at the 2-position and a nitro group at the 4-position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-4-nitropyridine can be synthesized through several synthetic routes. One common method involves the nitration of 2-methoxypyridine using nitric acid and sulfuric acid under controlled conditions. The reaction typically requires cooling to maintain the stability of the compound and prevent over-nitration.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale nitration reactions with precise control over temperature and reagent concentrations to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-4-nitropyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles such as ammonia (NH3) or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can yield 2-methoxy-4-nitrobenzoic acid.
Reduction: Reduction typically results in the formation of 2-methoxy-4-aminopyridine.
Substitution: Substitution reactions can produce various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-4-nitropyridine is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems and pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
2-Methoxy-4-nitropyridine is similar to other nitro-substituted pyridines, such as 2-methoxy-3-nitropyridine and 2-methoxy-5-nitropyridine. its unique substitution pattern gives it distinct chemical and biological properties. For example, the position of the nitro group can significantly impact the compound's reactivity and biological activity.
Comparison with Similar Compounds
2-Methoxy-3-nitropyridine
2-Methoxy-5-nitropyridine
2-Methoxy-4-aminopyridine
2-Methoxy-4-methyl-5-nitropyridine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
2-methoxy-4-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-6-4-5(8(9)10)2-3-7-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCQTLLPQFAGAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50708766 | |
| Record name | 2-Methoxy-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50708766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18614-54-5 | |
| Record name | 2-Methoxy-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50708766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-methoxy-4-nitropyridine in the synthesis of nucleoside analogs?
A1: this compound serves as a crucial starting material for synthesizing various nucleoside analogs, specifically those structurally related to 5-fluorouracil and 5-fluorocytosine [, ]. These analogs are of significant interest due to their potential antiviral and anticancer activities. The presence of the methoxy and nitro groups in this compound allows for specific chemical transformations, enabling the construction of the desired nucleoside frameworks.
Q2: How is this compound used to synthesize 5-fluoro-3-deazacytidine?
A2: The synthesis of 5-fluoro-3-deazacytidine from this compound involves a multi-step process []. First, this compound is converted to 4-amino-5-fluoro-2-methoxypyridine through a reduction reaction. This compound then undergoes acetylation and subsequent condensation with a protected ribofuranosyl bromide. Finally, deprotection steps yield the target nucleoside, 5-fluoro-3-deazacytidine.
Q3: Can you elaborate on the importance of characterizing synthesized compounds like those derived from this compound?
A3: Characterizing the synthesized compounds is crucial for confirming their identity and purity, which is essential for further biological evaluation [, ]. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and UV spectroscopy are employed to verify the structures and study their properties. These characterization data are critical for understanding structure-activity relationships and guiding the development of more potent and selective nucleoside analogs.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


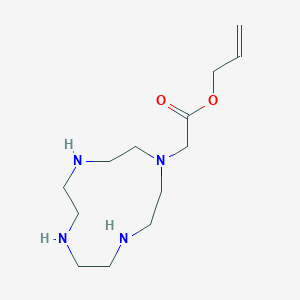
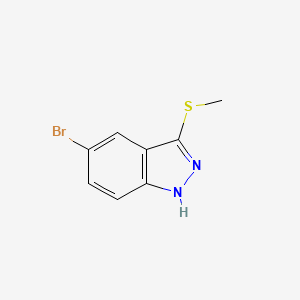
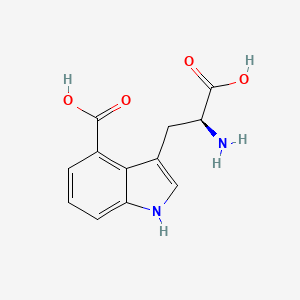
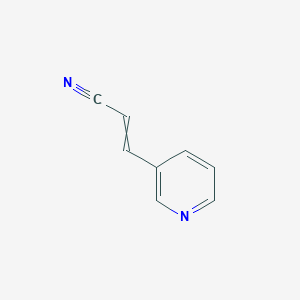
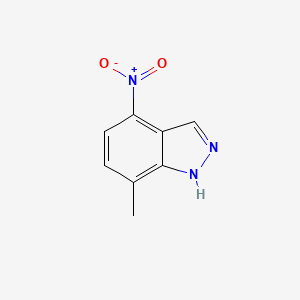

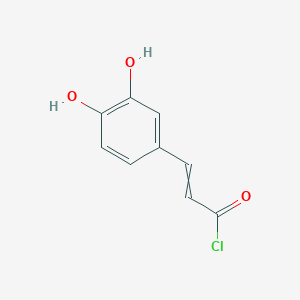
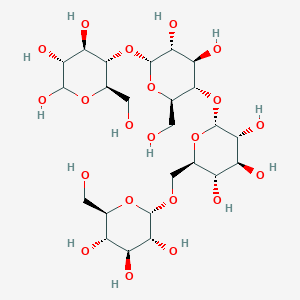



![2,2,2-Trifluoro-N-[(2S)-1-phenylpropan-2-yl]acetamide](/img/structure/B1505530.png)
